2-Fluoro-4-(trifluoromethyl)pyridin-3-amine
Overview
Description
2-Fluoro-4-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and materials science, due to its electron-withdrawing trifluoromethyl group and the fluorine atom on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trifluoromethyl)pyridin-3-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution of a halogenated pyridine precursor with a fluorinating agent. For example, 3-bromo-2-nitropyridine can react with a fluoride source in a solvent like dimethylformamide at room temperature to yield the desired fluorinated product .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents and to ensure safety. The use of continuous flow reactors can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride in solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various aminopyridine derivatives, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)pyridin-3-amine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)-3-pyridinamine
Uniqueness
2-Fluoro-4-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other fluorinated pyridines, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKGJYMGTKBJSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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